N-Desmethyl Iomeprol

Vue d'ensemble

Description

“N-Desmethyl Iomeprol” is an intermediate used in the preparation of Iomeprol , which is an X-ray contrast agent . Iomeprol is a nonionic, monomeric iodinated contrast medium . It has low chemotoxicity, osmolality, and viscosity, and high water solubility .

Synthesis Analysis

The synthesis of N-Desmethyl Iomeprol involves a multi-step reaction with two steps . The first step involves triethylamine and N,N-dimethyl acetamide at 15-30°C for 15 hours. The second step involves sodium hydroxide and water at 25-30°C for 8 hours .

Molecular Structure Analysis

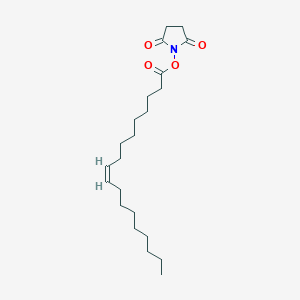

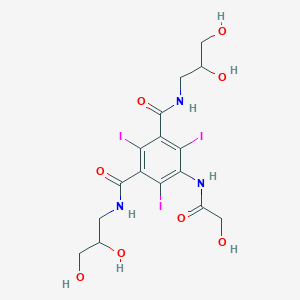

The molecular formula of N-Desmethyl Iomeprol is C16H20I3N3O8 . Its molecular weight is 763.06 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-Desmethyl Iomeprol are a multi-step process. The first step involves the reaction of triethylamine and N,N-dimethyl acetamide at 15-30°C for 15 hours. The second step involves the reaction of sodium hydroxide and water at 25-30°C for 8 hours .

Physical And Chemical Properties Analysis

N-Desmethyl Iomeprol is a white solid . It has a molecular weight of 763.06 and a molecular formula of C16H20I3N3O8 .

Applications De Recherche Scientifique

Diagnostic Imaging Contrast Agent

N-Desmethyl Iomeprol: is primarily used as an intermediate in the synthesis of Iomeprol , a nonionic, iodinated contrast medium . Iomeprol is utilized in various radiographic procedures due to its low chemotoxicity, osmolality, and viscosity, along with high water solubility . It is particularly advantageous for enhancing the contrast of images in procedures like angiography, urography, and computed tomography .

Environmental Impact Studies

The environmental persistence and potential ecotoxicological effects of iodinated X-ray contrast media, including compounds related to N-Desmethyl Iomeprol, are subjects of ongoing research . These studies aim to understand the fate of such compounds in natural waters, groundwater, and soil, assessing their long-term potential risk to living organisms.

Pharmaceutical Development

N-Desmethyl Iomeprol is involved in the pharmaceutical development of Iomeprol solutions, which are chemically stable and do not require chelating agents like edetic acid (EDTA) . This stability is crucial for creating contrast media formulations with favorable properties for medical imaging.

Green Chemistry in Production

Research into green chemistry approaches for the production of iodinated contrast agents, such as Iomeprol, includes the use of intermediates like N-Desmethyl Iomeprol . These approaches aim to reduce the environmental impact of manufacturing processes by avoiding or minimizing the use of harmful reagents.

Safety and Regulatory Compliance

N-Desmethyl Iomeprol, like other chemical compounds, is subject to safety and handling regulations. Safety data sheets provide guidelines on proper handling, storage, and emergency measures to ensure safe use in research and industrial applications .

Advanced Oxidation Processes

Studies on the degradation and transformation of iodinated contrast media in water often involve advanced oxidation processes . N-Desmethyl Iomeprol, as a related compound, can be used to investigate these processes, contributing to the development of more effective water treatment methods.

Mécanisme D'action

Target of Action

N-Desmethyl Iomeprol is primarily used as a contrast agent in radiographic imaging . The primary targets of this compound are tissues that need to be visualized during radiographic procedures. By interacting with these tissues, N-Desmethyl Iomeprol enhances the contrast in the images, making it easier for healthcare professionals to diagnose and monitor various medical conditions .

Mode of Action

N-Desmethyl Iomeprol, like its parent compound Iomeprol, is a nonionic, water-soluble, low osmolar X-ray contrast medium . It works by blocking X-rays, allowing it to outline the structures within the body that it is administered to. When administered, it circulates through the bloodstream and absorbs X-rays at a different rate than the surrounding tissues. This difference in absorption appears as a contrast on the X-ray image, highlighting the structures filled with the contrast medium .

Biochemical Pathways

It does this without significantly altering the biochemical environment it is introduced to .

Pharmacokinetics

Iomeprol, the parent compound, is known to be rapidly distributed and excreted via the kidneys . It has a distribution half-life of 0.38 hours and a volume of distribution of 0.28 L/kg . Given the structural similarity, N-Desmethyl Iomeprol is likely to have similar pharmacokinetic properties.

Result of Action

The primary result of N-Desmethyl Iomeprol administration is enhanced contrast in radiographic images. This allows for better visualization of structures and fluids within the body, aiding in the diagnosis and monitoring of various medical conditions .

Action Environment

The action of N-Desmethyl Iomeprol is influenced by various environmental factors. For instance, its solubility and stability can be affected by the pH and temperature of the solution it is in . Furthermore, the compound’s effectiveness as a contrast agent can be influenced by the patient’s hydration status and kidney function, as these factors can affect the compound’s distribution and elimination .

Propriétés

IUPAC Name |

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20I3N3O8/c17-11-9(15(29)20-1-6(26)3-23)12(18)14(22-8(28)5-25)13(19)10(11)16(30)21-2-7(27)4-24/h6-7,23-27H,1-5H2,(H,20,29)(H,21,30)(H,22,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJJDGLVOWPGAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CO)I)C(=O)NCC(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20I3N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447909 | |

| Record name | AG-H-12138 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

763.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77868-40-7 | |

| Record name | AG-H-12138 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenz[a,c]anthracene](/img/structure/B33276.png)

![2,4-Dichlorothieno[3,2-d]pyrimidine](/img/structure/B33283.png)

![2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B33284.png)

![Hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B33302.png)